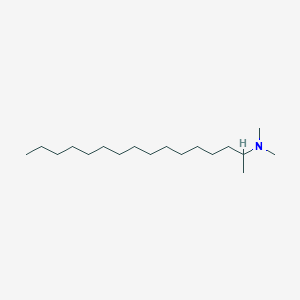
N,N-dimethylhexadecan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylhexadecan-2-amine can be synthesized through the reaction of hexadecylamine with formaldehyde and formic acid. The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine is reacted with formaldehyde and formic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylhexadecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Employed as an antistatic agent, emulsifier, and corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylhexadecan-2-amine can be compared with other similar compounds such as:
Hexadecylamine: A primary amine with similar applications but lacks the additional methyl groups.
Dimethyloctadecylamine: An amine with a longer carbon chain, providing different surfactant properties.
Dimethyldodecylamine: An amine with a shorter carbon chain, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Eigenschaften
CAS-Nummer |
16058-51-8 |
|---|---|
Molekularformel |
C18H39N |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChI-Schlüssel |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Key on ui other cas no. |
16058-51-8 |
Synonyme |
N,N,1-Trimethyl-1-pentadecanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















